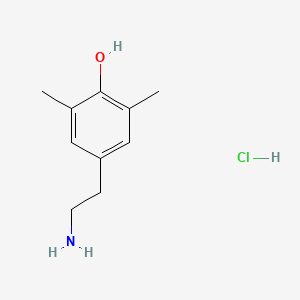

4-(2-Aminoethyl)-2,6-dimethylphenol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

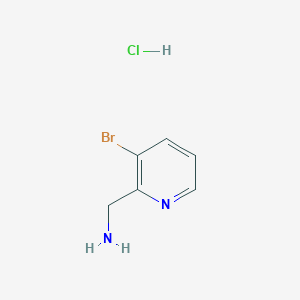

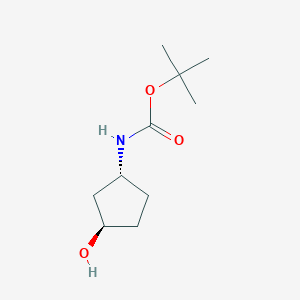

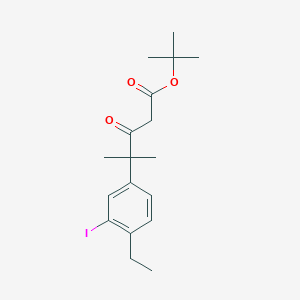

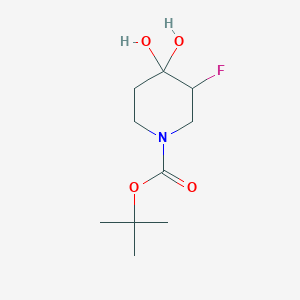

This usually includes the compound’s systematic name, its molecular formula, and its structural formula.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, chemical stability, and reactivity.Scientific Research Applications

1. Polymerization Catalyst

A study by Kim et al. (2018) explored the use of aromatic amine ligands, including 4-(2-Aminoethyl)-2,6-dimethylphenol, in catalyst systems for polymerizing 2,6-dimethylphenol. The research found that certain amine ligands, when paired with copper(I) chloride, are highly effective in synthesizing poly(2,6-dimethyl-1,4-phenylene ether) (PPE), a valuable polymer.

2. Environmental Remediation

Goskonda et al. (2002) investigated the use of ultrasound in the mineralization of various organic pollutants, including derivatives of 2,6-dimethylphenol Goskonda et al., 2002. The study revealed that ultrasound could effectively degrade these compounds in dilute aqueous solutions, offering a potential method for environmental cleanup.

3. Biodegradation Studies

In 2019, Ji et al. researched the biodegradation of 2,6-dimethylphenol, a chemical related to 4-(2-Aminoethyl)-2,6-dimethylphenol, by a strain of Mycobacterium neoaurum Ji et al., 2019. This study contributes to understanding how certain bacteria can break down this compound, which is relevant for environmental remediation and pollution control.

4. Vibrational Analysis in Chemistry

Rao and Rao (2002) conducted a vibrational analysis of substituted phenols, including 2,6-dimethylphenol, to understand the transferability of valence force constants Rao and Rao, 2002. This research aids in the broader understanding of molecular vibrations and their effects in chemistry, particularly in the study of phenolic compounds.

5. Catalysis and Chemical Synthesis

A study by Guieu et al. (2004) focused on new N,O-containing ligands for the copper-catalyzed polymerization of 2,6-dimethylphenol Guieu et al., 2004. This research is relevant for understanding the synthesis of polymers using derivatives of 2,6-dimethylphenol, potentially including 4-(2-Aminoethyl)-2,6-dimethylphenol.

Safety And Hazards

This involves identifying any risks associated with handling the compound, such as toxicity, flammability, and environmental impact.

Future Directions

This could involve potential applications of the compound, areas for further research, or possible modifications to improve its properties or efficacy.

I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!

properties

IUPAC Name |

4-(2-aminoethyl)-2,6-dimethylphenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-7-5-9(3-4-11)6-8(2)10(7)12;/h5-6,12H,3-4,11H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKSRDHXUKHZSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Aminoethyl)-2,6-dimethylphenol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol](/img/structure/B1375360.png)

![8-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1375361.png)

![3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol](/img/structure/B1375362.png)